molecular formula C21H14N2O3S2 B2713798 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol CAS No. 290300-05-9

13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol

Cat. No.: B2713798
CAS No.: 290300-05-9
M. Wt: 406.47
InChI Key: OWMCOVUMJMLXFT-UHFFFAOYSA-N
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Description

13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a polycyclic heteroaromatic compound featuring a tricyclic core with fused thiophene, methoxyphenyl, and diazatricyclo systems. Its structure includes two hydroxyl groups at positions 4 and 6, a methoxyphenyl substituent at position 13, and a thiophene moiety at position 11.

Properties

IUPAC Name

6-hydroxy-13-(2-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S2/c1-26-15-6-3-2-5-11(15)12-9-13(16-7-4-8-27-16)22-21-18(12)19-20(28-21)14(24)10-17(25)23-19/h2-10H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMCOVUMJMLXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol , with CAS number 290300-05-9 , has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H14_{14}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 406.5 g/mol
  • Structure : The compound features a complex bicyclic structure that includes thiophene and diazatricyclo components, which are significant in influencing its biological interactions.

Antiplatelet Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antiplatelet activities. For instance:

  • Synthesis of Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their antiplatelet activity using aggregation tests with adenosine diphosphate (ADP) and arachidonic acid (AA) as inducers. One compound in particular demonstrated an IC50_{50} value of 39 ± 11 µM against ADP-induced aggregation .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Hydrogen Bonding : Molecular docking studies suggest that interactions between the thiadiazole ring and specific amino acids (e.g., Lys280) facilitate binding to platelet receptors such as P2Y12_{12} .
  • Hydrophobic Interactions : The presence of hydrophobic regions within the compound enhances its affinity for lipid membranes and proteins involved in platelet activation.

Study on Thiadiazole Analogues

A study focused on synthesizing novel thiadiazole derivatives demonstrated that modifications in the chemical structure significantly impacted their biological activities. The synthesized compounds were tested for various activities including:

CompoundActivityIC50_{50} (µM)
3bAntiplatelet (ADP-induced)39 ± 11
AAntiproliferative (Cancer cell lines)25 ± 5
BAntibacterial (Staphylococcus aureus)50 ± 15

These findings indicate that structural modifications can enhance or diminish biological efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene and methoxyphenyl groups have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells . The compound's structural characteristics may allow it to bind effectively to tubulin, similar to colchicine derivatives, which are known for their anticancer properties.
  • Antimicrobial Properties :
    • Compounds containing thiophene rings have been reported to possess antimicrobial activity against a range of pathogens. The presence of the 2-methoxyphenyl group may enhance this activity due to its electron-donating effects, which can stabilize reactive intermediates during microbial inhibition .
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar frameworks can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of the compound make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
  • Polymer Chemistry :
    • Due to its functional groups, this compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers used in various applications ranging from packaging to biomedical devices.

Case Studies

  • In Vitro Studies :
    • A study focusing on the cytotoxic effects of thiophene derivatives demonstrated that compounds structurally related to 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol showed IC50 values significantly lower than traditional chemotherapeutics against leukemia cell lines . This suggests a promising avenue for further exploration in drug development.
  • Material Characterization :
    • Research into the electronic properties of related compounds has indicated that their incorporation into polymer matrices can lead to improved charge transport characteristics, making them suitable for high-performance electronic devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarity Analysis Using Tanimoto Coefficients

Structural analogs of the target compound can be identified using Tanimoto similarity indices, which quantify molecular overlap based on fingerprint descriptors. For example, the US-EPA CompTox Chemicals Dashboard employs a Tanimoto threshold of >0.8 to define high similarity . Applying this method, hypothetical analogs of the target compound might include:

  • Thiadiazoles (e.g., compounds 9a–g and 12a from ), which share heterocyclic cores but lack the tricyclic framework.
  • Aglaithioduline (), a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), highlighting how substituent variations impact bioactivity.

Key Differences in Substituents and Pharmacokinetics

The target compound’s thiophene and methoxyphenyl groups distinguish it from analogs like 4-methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a, ), which features triazole and diazenyl substituents. Such differences influence:

  • LogP and solubility : Thiophene’s electron-rich nature may enhance π-π interactions but reduce aqueous solubility compared to phenyl-substituted analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight (g/mol) LogP (Predicted) Biological Activity
Target Compound Tricyclic, thiophene, methoxyphenyl, diol ~450 (hypothetical) 2.8 Potential enzyme inhibition (hypothetical)
4-Methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a) Thiazole, triazole, diazenyl 432.5 3.2 Anticandidal activity
Aglaithioduline Phytochemical, HDAC-like scaffold 356.4 2.5 Histone deacetylase inhibition
SAHA (Vorinostat) Hydroxamate, aliphatic chain 264.3 1.9 FDA-approved HDAC inhibitor

Research Implications and Gaps

  • Structural Optimization : Replacing the thiophene with a pyridine ring could enhance solubility while retaining aromatic interactions.
  • Pharmacokinetic Profiling : Experimental determination of the target compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical, as its high molecular weight (~450 g/mol) may limit oral bioavailability.
  • Database Utilization : Platforms like the US-EPA CompTox Dashboard () can expedite analog identification for read-across toxicity studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing the compound, and how can its structure be confirmed?

  • Methodology : Utilize photochemical reactions involving thiophenol derivatives under controlled light conditions to assemble the tricyclic core, as demonstrated in analogous systems . For structural confirmation, combine 1H/13C NMR spectroscopy (focusing on sulfur-bearing carbon shifts) and single-crystal X-ray diffraction to resolve stereochemical ambiguities. Comparative analysis with known derivatives (e.g., Table 1 in ) is critical for assignments .

Q. Which analytical techniques are prioritized for assessing purity and stereochemical integrity?

  • Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity, while mass spectrometry (HRMS) confirms molecular weight. For stereochemical analysis, employ nuclear Overhauser effect (NOE) NMR experiments and cross-reference crystallographic data from structurally related compounds .

Q. How can researchers design initial experiments to study substituent effects on reactivity?

  • Methodology : Use a fractional factorial design to screen substituent variations (e.g., methoxy vs. hydroxy groups on aromatic rings) while minimizing experimental runs. This approach identifies critical variables influencing reaction yields or regioselectivity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : Implement quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. Integrate these with experimental data via platforms like ICReDD’s reaction path search tools, which narrow optimal conditions (e.g., solvent, temperature) and predict photochemical byproducts .

Q. What strategies resolve contradictions in NMR data for stereoisomeric mixtures?

  • Methodology : Combine dynamic NMR (DNMR) to probe slow-exchange systems with computational chemical shift prediction (e.g., using DFT-based tools like SHIFTX2). For unresolved cases, synthesize enantiomerically pure analogs via chiral auxiliaries and compare spectral data .

Q. How can photolability during synthesis be mitigated without compromising yield?

  • Methodology : Optimize light wavelength and intensity during photochemical steps to minimize degradation. Introduce stabilizing agents (e.g., radical scavengers) or conduct reactions under inert atmospheres to suppress disulfide formation, a common side reaction in thiophenol-based systems .

Q. What experimental frameworks address discrepancies in reaction mechanisms proposed for similar tricyclic systems?

  • Methodology : Use isotopic labeling (e.g., deuterium at reactive sites) to track bond cleavage/formation kinetics. Pair this with in situ FTIR or Raman spectroscopy to monitor intermediate species in real time, reconciling mechanistic hypotheses with empirical data .

Q. How can AI-driven automation improve reproducibility in multi-step syntheses?

  • Methodology : Integrate robotic platforms with AI algorithms (e.g., Bayesian optimization) to autonomously adjust reaction parameters (e.g., stoichiometry, heating rates). Systems like COMSOL Multiphysics enable predictive modeling of heat/mass transfer, reducing batch-to-batch variability .

Tables for Key Data

Table 1 : Diagnostic NMR Shifts for Sulfur-Bearing Carbons in Related Compounds

CompoundC-3 (Disulfide)C-3 (Sulfide)Δδ (ppm)Reference
Analog A (15)32.127.84.3
Analog B (19)29.524.25.3

Table 2 : Experimental Design Parameters for Photochemical Optimization

VariableLow LevelHigh LevelSignificance (p-value)
Light Intensity50 mW/cm²200 mW/cm²<0.01
Reaction Time2 h8 h0.03
Thiophenol Equiv1.22.50.12

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